
1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound often encountered in the study of nucleotides and nucleic acids. It’s characterized by a unique structure featuring a modified furanose ring and a pyrimidine base, which makes it significant in various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions: 1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione can be synthesized through the condensation of the appropriate sugar derivative with the pyrimidine base. Typically, reactions involve protecting groups for hydroxyl functionalities, selective deprotection, and the use of activating agents like triphosgene.
Industrial Production Methods: Industrial production generally employs large-scale organic synthesis techniques, utilizing catalysis to ensure high yield and purity. Enzymatic synthesis may also be explored for more environmentally friendly production routes, leveraging the specificity of biological catalysts.
化学反応の分析
Types of Reactions: The compound undergoes various types of reactions, including oxidation and substitution.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate, and nucleophilic agents for substitution reactions.
Major Products Formed: Reactions typically yield modified nucleosides or nucleotides depending on the conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: The compound is fundamental in the study of nucleic acid chemistry, serving as a building block for synthetic analogs.
Biology: In biology, this compound is crucial for understanding DNA and RNA interactions, playing a role in the study of genetic material.
Medicine: Medicinally, its derivatives are explored for antiviral and anticancer properties, especially in the development of novel therapeutics.
Industry: Industrially, it has applications in biotechnology, particularly in the synthesis of nucleic acid-based technologies and products.
作用機序
Compared to similar compounds like uridine or cytidine, 1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione stands out due to its unique furanose ring modification. This alteration imparts distinct biochemical properties, making it suitable for specialized applications in both research and industry.
類似化合物との比較
Uridine
Cytidine
Thymidine
Guanosine
This compound offers a world of possibilities in scientific exploration, from fundamental research to practical applications in medicine and industry. Its unique structure and reactivity make it a subject of continuous study and fascination.
特性
分子式 |
C10H14N2O6 |
|---|---|
分子量 |
258.23 g/mol |
IUPAC名 |
1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-11-6(14)2-3-12(10(11)17)9-8(16)7(15)5(4-13)18-9/h2-3,5,7-9,13,15-16H,4H2,1H3/t5-,7-,8-,9-/m0/s1 |
InChIキー |
UTQUILVPBZEHTK-ZITKLIBNSA-N |
異性体SMILES |
CN1C(=O)C=CN(C1=O)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O |
正規SMILES |
CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854590.png)
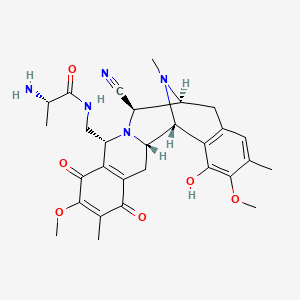
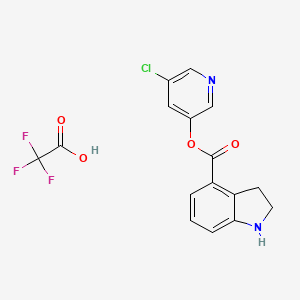
![2-(5-fluoropyridin-2-yl)-3-(1H-pyrazolo[3,4-b]pyridin-4-yl)-6,6-bis(trideuteriomethyl)-4,7-dihydropyrazolo[5,1-c][1,4]oxazine](/img/structure/B10854616.png)
![benzyl (2R)-2-[[[(2R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10854623.png)


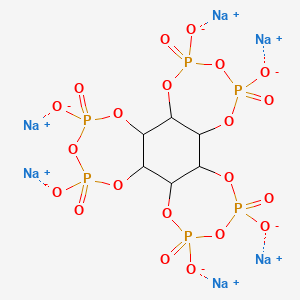
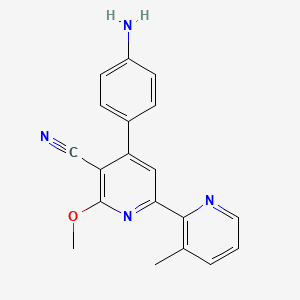
![2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide](/img/structure/B10854662.png)
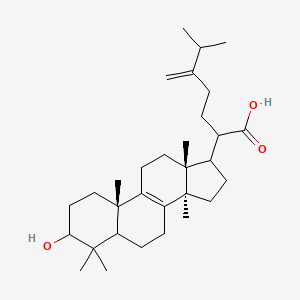
![4-fluoro-3-[3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]benzoic acid](/img/structure/B10854667.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B10854669.png)
![[(Z)-non-2-enyl] 8-[2-(dimethylamino)ethylsulfanylcarbonyl-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate](/img/structure/B10854682.png)
